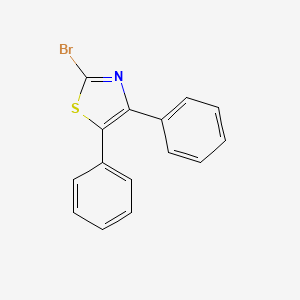![molecular formula C14H9NO2 B14287135 3-[(Pyridin-2-yl)methylidene]-1-benzofuran-2(3H)-one CAS No. 139061-35-1](/img/structure/B14287135.png)
3-[(Pyridin-2-yl)methylidene]-1-benzofuran-2(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(Pyridin-2-yl)methylidene]-1-benzofuran-2(3H)-one: is an organic compound that belongs to the class of benzofuran derivatives This compound is characterized by the presence of a pyridine ring attached to a benzofuran moiety through a methylene bridge
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-[(Pyridin-2-yl)methylidene]-1-benzofuran-2(3H)-one typically involves the condensation of pyridine-2-carboxaldehyde with 1-benzofuran-2(3H)-one. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated under reflux conditions to facilitate the formation of the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran moiety, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the pyridine ring, converting it into a dihydropyridine derivative.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions (e.g., acidic or basic media).
Major Products: The major products formed from these reactions include oxidized benzofuran derivatives, reduced pyridine derivatives, and substituted benzofuran and pyridine compounds.
Aplicaciones Científicas De Investigación
Biology: In biological research, derivatives of this compound have been explored for their potential as enzyme inhibitors and probes for studying biological pathways.
Medicine: The compound and its derivatives are investigated for their potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities .
Industry: In the industrial sector, the compound is used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mecanismo De Acción
The mechanism of action of 3-[(Pyridin-2-yl)methylidene]-1-benzofuran-2(3H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and modulating various biochemical pathways. Additionally, it can interact with cellular receptors, influencing signal transduction pathways and cellular responses .
Comparación Con Compuestos Similares
3-(Pyridin-2-yl)imidazo[1,5-a]pyridine: This compound shares a similar pyridine moiety but differs in the core structure, which is an imidazo[1,5-a]pyridine ring.
3-(Pyridin-2-yl)triimidazotriazine: This compound also contains a pyridine ring but is characterized by a triimidazotriazine core.
Uniqueness: 3-[(Pyridin-2-yl)methylidene]-1-benzofuran-2(3H)-one is unique due to its benzofuran core, which imparts distinct photophysical properties and reactivity compared to other pyridine-containing compounds .
Propiedades
Número CAS |
139061-35-1 |
|---|---|
Fórmula molecular |
C14H9NO2 |
Peso molecular |
223.23 g/mol |
Nombre IUPAC |
3-(pyridin-2-ylmethylidene)-1-benzofuran-2-one |
InChI |
InChI=1S/C14H9NO2/c16-14-12(9-10-5-3-4-8-15-10)11-6-1-2-7-13(11)17-14/h1-9H |
Clave InChI |
UELLLTXPCPNRNZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=CC3=CC=CC=N3)C(=O)O2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


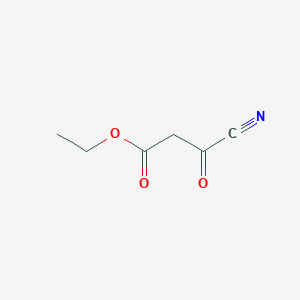
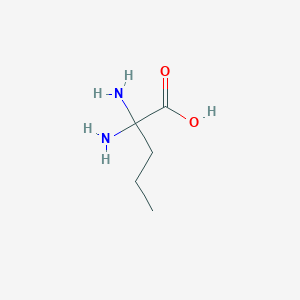
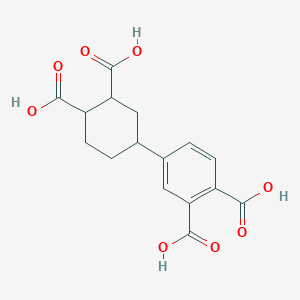

![2-[2-(2-Sulfanylethylsulfanylmethyl)prop-2-enylsulfanyl]ethanethiol](/img/structure/B14287088.png)
![6-[Bis(7-oxabicyclo[4.1.0]heptan-3-yl)methoxy]-6-oxohexanoate](/img/structure/B14287091.png)
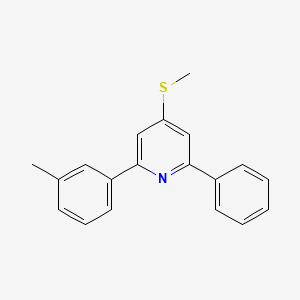
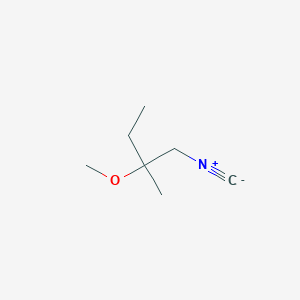

![3-[2-[(Dimethylamino)methyl]phenyl]sulfanylbenzoic acid;hydrochloride](/img/structure/B14287098.png)
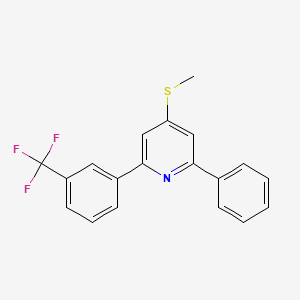
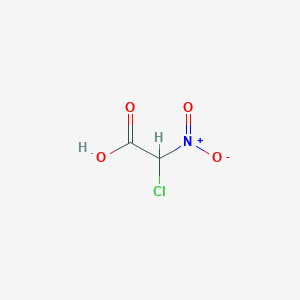
![2,6-Bis(bromomethyl)-3-methyl-4-[(propan-2-yl)oxy]phenol](/img/structure/B14287113.png)
